

Application Notes and Protocols for FPI-1465 in Protein Binding Assays

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Compound of Interest

Compound Name: FPI-1465

Cat. No.: B8531612

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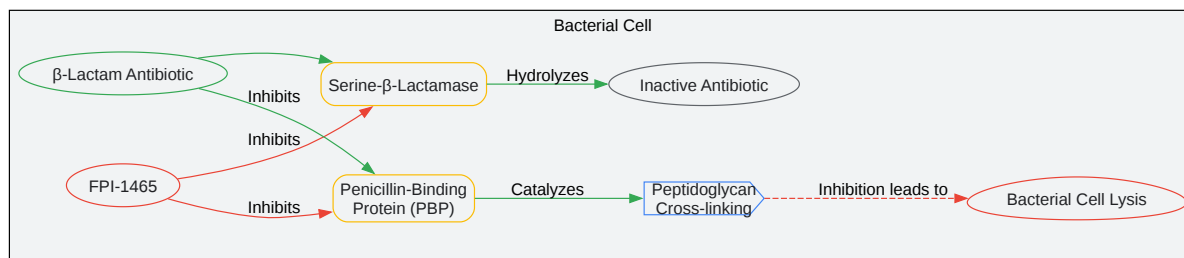
For Researchers, Scientists, and Drug Development Professionals

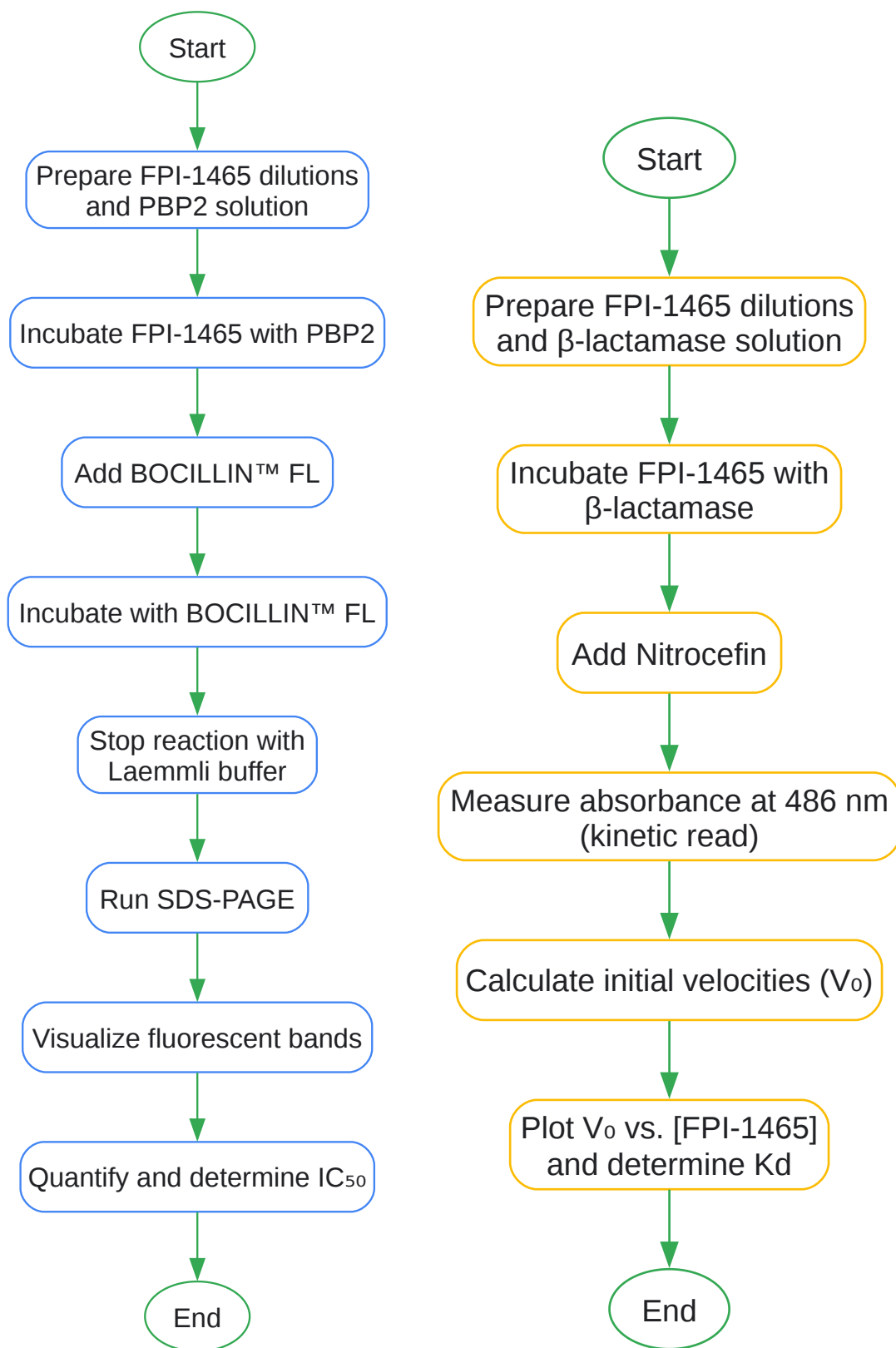
Introduction

FPI-1465 is a potent, dual-action inhibitor targeting both serine- β -lactamases and penicillin-binding proteins (PBPs). As a member of the diazabicyclooctane (DBO) class of compounds, **FPI-1465** offers a significant advantage in combating bacterial resistance by neutralizing the primary mechanisms of β -lactam antibiotic degradation and by directly inhibiting the enzymes essential for bacterial cell wall synthesis.^{[1][2][3]} These application notes provide detailed protocols for utilizing **FPI-1465** in various protein binding assays to characterize its interaction with target proteins.

Mechanism of Action

FPI-1465 acts as a covalent inhibitor, forming a stable acyl-enzyme intermediate with the catalytic serine residue within the active site of both serine- β -lactamases and PBPs. This acylation process effectively inactivates the enzyme, preventing the hydrolysis of β -lactam antibiotics (in the case of β -lactamases) or halting the transpeptidation step in peptidoglycan synthesis (in the case of PBPs). This dual-targeting mechanism makes **FPI-1465** a powerful tool against multidrug-resistant Gram-negative bacteria.





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References

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- 3. journals.asm.org [journals.asm.org]
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